6-bromo-3-[5-(4-bromophenyl)-4,5-dihydro-1H-pyrazol-3-yl]-2-methyl-4-phenylquinoline
CAS No.: 314034-62-3
Cat. No.: VC21436040
Molecular Formula: C25H19Br2N3
Molecular Weight: 521.2g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 314034-62-3 |
|---|---|
| Molecular Formula | C25H19Br2N3 |
| Molecular Weight | 521.2g/mol |
| IUPAC Name | 6-bromo-3-[5-(4-bromophenyl)-4,5-dihydro-1H-pyrazol-3-yl]-2-methyl-4-phenylquinoline |
| Standard InChI | InChI=1S/C25H19Br2N3/c1-15-24(23-14-22(29-30-23)16-7-9-18(26)10-8-16)25(17-5-3-2-4-6-17)20-13-19(27)11-12-21(20)28-15/h2-13,22,29H,14H2,1H3 |
| Standard InChI Key | LYFAIQAWNHPNJO-UHFFFAOYSA-N |
| SMILES | CC1=C(C(=C2C=C(C=CC2=N1)Br)C3=CC=CC=C3)C4=NNC(C4)C5=CC=C(C=C5)Br |
| Canonical SMILES | CC1=C(C(=C2C=C(C=CC2=N1)Br)C3=CC=CC=C3)C4=NNC(C4)C5=CC=C(C=C5)Br |
Introduction
Synthesis of Similar Compounds
The synthesis of quinoline derivatives often involves multi-step reactions, including condensation and cyclization processes. For example, the synthesis of 6-bromo-2-methyl-3-(substituted phenyl)-(3H)-quinazolin-4-ones involves the condensation of 5-bromoanthranilic acid with acetic anhydride, followed by reaction with substituted anilines .
Synthesis Steps for Similar Compounds:
-
Condensation Reaction: Initial formation of a precursor compound through condensation.
-
Cyclization: Formation of the quinoline or quinazoline ring.
-
Substitution Reactions: Introduction of specific functional groups (e.g., bromophenyl) to enhance biological activity.
Biological Activities of Quinoline Derivatives
Quinoline derivatives are known for their diverse biological activities:
-
Antimicrobial Activity: Many quinolines exhibit potent antimicrobial effects against bacteria and fungi .
-
Anti-inflammatory Activity: Some derivatives have shown anti-inflammatory properties, making them potential candidates for treating inflammatory diseases .
-
Antimalarial Activity: Historically, quinolines have been used as antimalarial drugs, with chloroquine being a well-known example.
| Compound | Biological Activity |
|---|---|
| 6-Bromo-2-Methyl-3-(Substituted Phenyl)-(3H)-Quinazolin-4-Ones | Antimicrobial and anti-inflammatory |
| Chloroquine | Antimalarial |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume